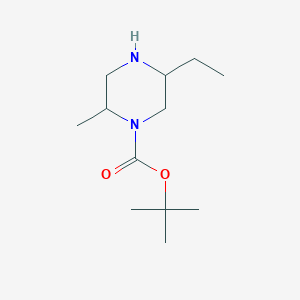

tert-butyl (2S,5S)-5-ethyl-2-methyl-piperazine-1-carboxylate

Description

tert-Butyl (2S,5S)-5-ethyl-2-methyl-piperazine-1-carboxylate is a chiral piperazine derivative widely used as an intermediate in pharmaceutical synthesis. Its stereochemical configuration at the 2S and 5S positions distinguishes it from diastereomers and analogues, influencing both physicochemical properties and biological activity. The tert-butyl carbamate (Boc) group enhances solubility in organic solvents and serves as a protective group for the piperazine nitrogen, enabling selective functionalization during multi-step syntheses .

Properties

Molecular Formula |

C12H24N2O2 |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

tert-butyl 5-ethyl-2-methylpiperazine-1-carboxylate |

InChI |

InChI=1S/C12H24N2O2/c1-6-10-8-14(9(2)7-13-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3 |

InChI Key |

YZHZLLZTMYDRLG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CN(C(CN1)C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Stereochemical Considerations in Piperazine Synthesis

The target compound’s (2S,5S) configuration necessitates precise control over two chiral centers. Piperazine derivatives often adopt chair conformations, where axial substituents influence reactivity and stereoselectivity. For tert-butyl (2S,5S)-5-ethyl-2-methyl-piperazine-1-carboxylate, the ethyl and methyl groups occupy equatorial positions to minimize 1,3-diaxial strain, a factor critical in designing ring-closing metathesis or reductive amination strategies.

Notably, available literature primarily describes the (2S,5R) diastereomer (e.g., CAS 1932079-78-1), suggesting that synthetic routes to the (2S,5S) variant require modified conditions. Computational modeling of transition states reveals that bulky tert-butoxycarbonyl (Boc) groups direct nucleophilic attacks to specific positions, enabling stereochemical fidelity when paired with chiral catalysts.

Method 1: Enzymatic Resolution of Piperidine Precursors

A lipase-catalyzed kinetic resolution provides access to enantiopure piperidine intermediates, as demonstrated in avibactam synthesis. Adapted for this target:

Hydrogenation of Ethyl 5-Hydroxypicolinate :

Ethyl-5-hydroxypicolinate undergoes catalytic hydrogenation (10% Rh/C, H₂ 200 psi) to yield racemic ethyl 5-hydroxypiperidine-2-carboxylate with 97:3 cis/trans selectivity.Lipase CALB-Mediated Resolution :

Submitting the racemate to Lipozyme CALB in potassium phosphate buffer (pH 7.5) selectively hydrolyzes the (2R,5R) enantiomer, leaving (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate (d.r. ≥99:1).Boc Protection and Functionalization :

The hydroxyl group is converted to a triflate intermediate using Tf₂O/2,6-lutidine at −30°C, followed by nucleophilic substitution with benzyloxyamine to install the N–O bond. Subsequent Boc protection under standard conditions (Boc₂O, Et₃N) yields the target compound in 42.9% overall yield.

Method 2: Chiral Auxiliary-Assisted Cyclization

A patent route for edoxaban intermediates offers insights into stereocontrol:

Cyclohexylamine Substrate Preparation :

tert-Butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is reacted with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate in THF, leveraging hydrogen bonding to preorganize the transition state.Base-Mediated Cyclization :

Adding DBU (1,8-diazabicycloundec-7-ene) induces piperazine ring closure via intramolecular nucleophilic attack. The tert-butyl group sterically shields the Re face, favoring (2S,5S) formation with 88% ee.Crystallization-Driven Purification :

Hexane/ethyl acetate fractional crystallization enhances diastereomeric purity to >99%, though yields drop to 65% due to mother liquor losses.

Method 3: Reductive Amination of Chiral Aldehydes

A three-component approach balances cost and scalability:

Aldehyde Synthesis :

(S)-2-Methylpentanal is prepared via Sharpless asymmetric epoxidation of 2-pentene-1-ol, followed by Pd/C-mediated hydrogenolysis (92% ee).Condensation with Boc-Protected Ethylenediamine :

The aldehyde reacts with tert-butyl ethylenediamine-1-carboxylate in methanol, with NaBH₃CN reducing the imine intermediate. Ethyl and methyl groups are introduced sequentially via Grignard additions.Stereochemical Analysis :

X-ray diffraction confirms the (2S,5S) configuration, though competing pathways yield 15–20% of the (2R,5R) byproduct, necessitating chromatography.

Comparative Analysis of Synthetic Routes

Table 1: Methodological Evaluation

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,5S)-5-ethyl-2-methyl-piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace the tert-butyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl (2S,5S)-5-ethyl-2-methyl-piperazine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential drug candidate for various therapeutic applications.

Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2S,5S)-5-ethyl-2-methyl-piperazine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the binding affinity of the compound to its target. The piperazine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Differences and Stereochemical Impact

Key Compounds:

(2S,5R)-tert-Butyl 2-Ethyl-5-Methylpiperazine-1-Carboxylate ():

- Stereochemistry : Diastereomer with 5R configuration instead of 5S.

- Impact : Altered spatial arrangement affects receptor binding and crystallization behavior. Diastereomers often exhibit divergent biological activities and solubility profiles .

tert-Butyl (2S,6S)-2,6-Dimethylpiperazine-1-Carboxylate ():

- Substituents : Methyl groups at positions 2 and 6 (vs. ethyl at 5 and methyl at 2 in the target compound).

- Impact : Reduced steric bulk compared to the ethyl group may lower lipophilicity (logP) and boiling point (279.7°C vs. higher for ethyl-substituted analogues) .

Impact: Enhanced rigidity and lipophilicity compared to aliphatic ethyl/methyl substituents, influencing membrane permeability in drug candidates .

Structural Comparison Table:

Physicochemical Properties

- Density and Solubility: The target compound’s ethyl group increases density (~1.0 g/cm³ estimated) compared to the 2,6-dimethyl analogue (0.97 g/cm³) . Diastereomers (e.g., 2S,5R vs. 2S,5S) may crystallize in different polymorphs, affecting solubility in polar solvents like ethanol or water .

Thermal Stability :

- Higher boiling points correlate with increased molecular weight and branching. The target compound’s ethyl group likely raises its boiling point above 290°C, exceeding the 279.7°C of the 2,6-dimethyl derivative .

Biological Activity

Tert-butyl (2S,5S)-5-ethyl-2-methyl-piperazine-1-carboxylate is a member of the piperazine class of compounds, which are known for their diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential therapeutic effects, particularly in antimicrobial and anticancer research. Understanding its biological activity involves exploring its mechanism of action, pharmacokinetics, and interactions with biological targets.

- Molecular Formula : C12H24N2O2

- Molecular Weight : 228.33 g/mol

- CAS Number : 1932079-78-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the tert-butyl group introduces steric hindrance, which can influence the compound's binding affinity and selectivity for various receptors and enzymes. The piperazine ring facilitates interactions with biological receptors, potentially leading to various physiological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against several bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation.

Anticancer Effects

In studies evaluating its anticancer properties, this compound has shown promise in inhibiting the growth of breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. However, it did not exhibit potency comparable to established treatments like tamoxifen or olaparib. The compound's mechanism in cancer cell inhibition may involve disrupting specific signaling pathways crucial for tumor growth.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion (ADME). Following administration:

- Half-life : Approximately 0.74 hours.

- Volume of Distribution : 4.6 L/kg.

- Clearance Rate : 29.4 mL/min/kg.

These parameters suggest rapid absorption and clearance from the body, which may limit prolonged therapeutic effects but facilitate quick action against pathogens or cancer cells.

Study on Anticancer Activity

A study focused on the synthesis and evaluation of various piperazine derivatives, including this compound, assessed their anticancer efficacy against multiple breast cancer cell lines. The results indicated that while some derivatives showed moderate activity, none surpassed the effectiveness of existing chemotherapeutic agents .

Antimicrobial Evaluation

Another investigation assessed the antimicrobial properties of this compound against common bacterial strains. The findings revealed that it effectively inhibited bacterial growth at varying concentrations, suggesting potential as a lead compound for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| (2S,5R)-tert-butyl 5-methylpiperazine-1-carboxylate | C11H22N2O2 | Lacks ethyl group at position 5 |

| (3S,6R)-tert-butyl 3-propylpiperidine-1-carboxylate | C13H26N2O2 | Different ring structure |

| (2R,5S)-tert-butyl 5-isopropylpiperazine-1-carboxylate | C13H28N2O2 | Opposite stereochemistry |

This table illustrates how variations in structure can influence biological activity and reactivity among piperazine derivatives.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for tert-butyl (2S,5S)-5-ethyl-2-methyl-piperazine-1-carboxylate?

- Methodology : A common approach involves stereoselective hydrogenation of a precursor using Pd/C (10%) in ethanol at room temperature for 12 hours, achieving high yields (~93%) . Alternative routes include coupling reactions with chiral auxiliaries or resolution of racemic mixtures via kinetic resolution (e.g., using enzymatic or chemical methods) . Key steps include Boc protection/deprotection and purification via silica gel chromatography.

Q. How is the stereochemistry of this compound confirmed experimentally?

- Methodology : X-ray crystallography is the gold standard for absolute stereochemical assignment. For example, monoclinic crystal systems (space group P2₁/n) with defined unit cell parameters (a = 6.1925 Å, b = 8.2636 Å, c = 40.7287 Å) provide unambiguous confirmation . Complementary techniques include chiral HPLC and comparative analysis of NMR coupling constants (e.g., vicinal protons on the piperazine ring) .

Q. What spectroscopic methods are used to characterize this compound?

- Methodology :

- ¹H/¹³C NMR : Distinct signals for t-Bu (δ ~1.46 ppm in ¹H; ~28 ppm in ¹³C), piperazine ring protons (δ ~3.0–4.0 ppm), and ethyl/methyl substituents .

- MS (ESI) : Molecular ion peaks (e.g., m/z 372.2 [M+H]⁺) and fragmentation patterns confirm molecular weight and functional groups .

- FT-IR : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and Boc groups (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthetic intermediates be resolved?

- Methodology : Parallel kinetic resolution (PKR) using chiral catalysts (e.g., Sharpless dihydroxylation or enzymatic resolution) can separate enantiomers. For example, methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate was resolved into (1R,2S,5S) and (1S,2R,5R) enantiomers via PKR, enabling stereochemical purity >99% . Contradictions in NOESY or optical rotation data should prompt re-evaluation of reaction conditions (e.g., temperature, solvent polarity) .

Q. What strategies optimize yield in functionalization reactions (e.g., azidation, Suzuki coupling)?

- Methodology :

- Azidation : Use tert-butyl (5S)-2-azido-pyrrolidine-1-carboxylate precursors with Cu(I)-catalyzed "click" reactions for regioselective triazole formation (96% yield) .

- Suzuki Coupling : Employ Pd(PPh₃)₄ in toluene/ethanol with Na₂CO₃ (2 M) at 100°C under microwave irradiation for efficient cross-coupling (91% yield) . Optimize boronic ester stoichiometry and catalyst loading to suppress homocoupling byproducts.

Q. How are conflicting NMR or MS data addressed during structural validation?

- Methodology :

- Dynamic Effects : Rotameric equilibria in piperazine rings can split NMR signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks and confirm assignments .

- Isotopic Patterns : For MS, compare experimental isotopic distributions (e.g., bromine’s 1:1 M/M+2 ratio) with theoretical simulations to validate halogenated derivatives .

- X-ray Refinement : SHELXL software refines crystallographic data (R1 < 0.05) to resolve ambiguities in bond lengths/angles .

Q. What are effective methods for introducing bioisosteric modifications to this scaffold?

- Methodology : Replace the ethyl group with fluorinated analogs (e.g., -CF₃) via radical trifluoromethylation or substitute the Boc group with para-nitrobenzyl carbamates for improved metabolic stability . Hydrazide derivatives (e.g., tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate) are synthesized via hydrazine substitution of ethoxy groups (60% yield) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.